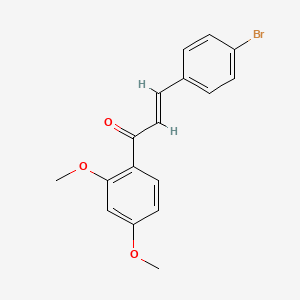

(2E)-3-(4-bromophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

Description

(2E)-3-(4-bromophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO3/c1-20-14-8-9-15(17(11-14)21-2)16(19)10-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSRQYCAZGZMBY-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-bromophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-bromoacetophenone and 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and controlled reaction conditions can further improve the scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

Biology: It has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the bromine atom and methoxy groups enhances its interaction with biological targets.

Medicine: Research has indicated its potential as a lead compound in drug development, particularly for its anticancer and anti-inflammatory activities.

Industry: In material science, it is explored for its use in the development of organic semiconductors and other advanced materials due to its conjugated system.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The α,β-unsaturated carbonyl system is reactive towards nucleophiles, allowing it to form covalent bonds with biological macromolecules, which can lead to the inhibition of enzyme activity or the modulation of signaling pathways.

Comparison with Similar Compounds

- (2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

- (2E)-3-(4-fluorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

- (2E)-3-(4-methylphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

Uniqueness: The presence of the bromine atom in (2E)-3-(4-bromophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one distinguishes it from its analogs, providing unique reactivity and biological activity profiles. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards biological targets.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

(2E)-3-(4-bromophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its distinct structure comprising two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The molecular formula of this compound is . The compound features a bromine atom and two methoxy groups which contribute to its biological activity.

1. Anticancer Properties

Research has shown that chalcones exhibit significant anticancer effects through various mechanisms:

- Cell Cycle Arrest : Chalcones can induce cell cycle arrest in cancer cells, particularly at the G2/M phase. This effect is often mediated through the modulation of key signaling pathways such as the Wnt/β-Catenin and MAPK pathways .

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and other apoptotic markers. This apoptosis is often linked to the inhibition of survival pathways activated by growth factors .

- Inhibition of Angiogenesis : Chalcones have been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis. This effect can be attributed to the downregulation of pro-angiogenic factors such as VEGF (Vascular Endothelial Growth Factor) .

2. Anti-inflammatory Effects

Chalcones, including this compound, have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This inhibition can reduce inflammation in various models of inflammatory diseases .

3. Antimicrobial Activity

Chalcones possess antimicrobial properties against a range of pathogens including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the microbes .

Study on Anticancer Activity

A study published in JBUON demonstrated that specific chalcones showed potent anticancer activity against drug-resistant human colon carcinoma cells. The study highlighted that these compounds could induce G2/M phase cell cycle arrest and activate apoptotic pathways through targeting the Ras/MEK/ERK signaling cascade .

Study on Anti-inflammatory Mechanisms

Another research article explored the anti-inflammatory effects of chalcones, reporting that they significantly reduced levels of TNF-alpha and IL-6 in vitro. These findings suggest a potential therapeutic role for chalcones in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C17H15BrO3 | Anticancer, Anti-inflammatory |

| (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C16H13BrO2 | Antimicrobial |

| (E)-1-(3-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | C17H15BrO | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.